

# Technical Comparison Guide: P NMR of Dimethyl(octyl)phosphane

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## Compound of Interest

Compound Name: Dimethyl(octyl)phosphane

CAS No.: 34684-16-7

Cat. No.: B1630159

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## Executive Summary

### Dimethyl(octyl)phosphane (Me

P(Oct)) represents a strategic "hybrid" ligand in organophosphorus chemistry, bridging the gap between the high volatility/basicity of trimethylphosphine (PMe

) and the steric bulk of trioctylphosphine (P(Oct)

).

This guide analyzes its

P NMR signature—a critical quality attribute (CQA) for verifying ligand integrity and electronic donation potential—and compares it against standard alternatives.

## The P NMR Signature

The

P nucleus is 100% naturally abundant with a spin of 1/2, making it an excellent handle for structural validation. For alkyl phosphines, the chemical shift (

) is highly sensitive to the alkyl substitution pattern (cone angle and electron density).

### Primary Chemical Shift

- Compound: **Dimethyl(octyl)phosphane**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Chemical Shift ( ):-49.0 ppm ( 2 ppm)
- Multiplicity: Singlet (in proton-decoupled P{1H} mode)
- Reference: Relative to 85% H PO (0 ppm).

Mechanistic Insight: The shift of -49 ppm places Me

P(Oct) in the electron-rich, shielded region typical of tertiary alkyl phosphines. It is significantly downfield (deshielded) from PMe

(-62 ppm) due to the

-effect of the longer octyl chain, yet remains upfield from P(Oct)

(-30 ppm). This intermediate shift correlates with its "Goldilocks" steric profile—providing sufficient donation for catalysis without the extreme steric crowding of trioctyl variants.

## Comparative Performance Analysis

The following table contrasts Me

P(Oct) with its primary alternatives. The "Shift (

)" serves as a direct indicator of the electronic environment.

Feature	Trimethylphosphine (PMe)	Dimethyl(octyl)phosphane	Trioctylphosphine (P(Oct))
P Chemical Shift	-62.0 ppm	~ -49.0 ppm	-30.0 to -32.0 ppm
Oxidation Product ( )	+36.0 ppm (OPMe)	+42.0 to +45.0 ppm	+48.0 ppm (TOPO)
Physical State	Volatile Liquid / Gas (bp 38°C)	Liquid (High Boiling)	Viscous Liquid
Air Sensitivity	Pyrophoric (Extreme)	High (Requires Schlenk)	Moderate to High
Ligand Cone Angle	118°	~125-130° (Est.)	170°
Application	Small, basic ligand for tight binding	Balanced steric/electronic profile	Bulky ligand for stabilization

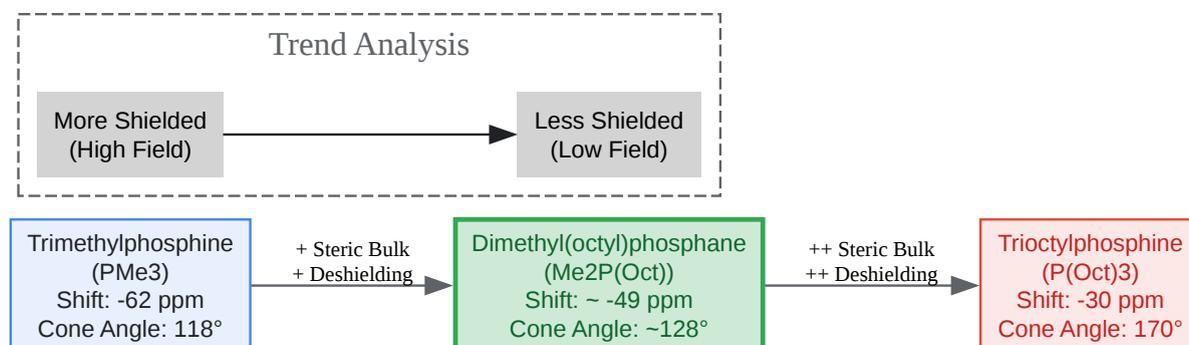
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*Analytic Note: The shift difference between the phosphine (-49 ppm) and its oxide (+42 ppm) is approximately 90 ppm. This massive spectral window makes*

*P NMR the definitive method for quantifying ligand purity and shelf-life degradation.*

## Visualization: Electronic & Steric Mapping

The diagram below illustrates the logical relationship between alkyl substitution, chemical shift, and steric bulk.



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Caption: Electronic and steric progression of alkyl phosphines. Me

P(Oct) occupies the optimal middle ground.

## Experimental Protocol: Anaerobic NMR Acquisition

Because **dimethyl(octyl)phosphane** is air-sensitive, standard NMR preparation will result in immediate oxidation (appearing at ~+42 ppm). The following self-validating protocol ensures data integrity.

### Reagents & Equipment

- Solvent: C

D

(Benzene-d<sub>6</sub>) or Toluene-d<sub>8</sub> (Preferred for solubility and inertness; CDCl<sub>3</sub>

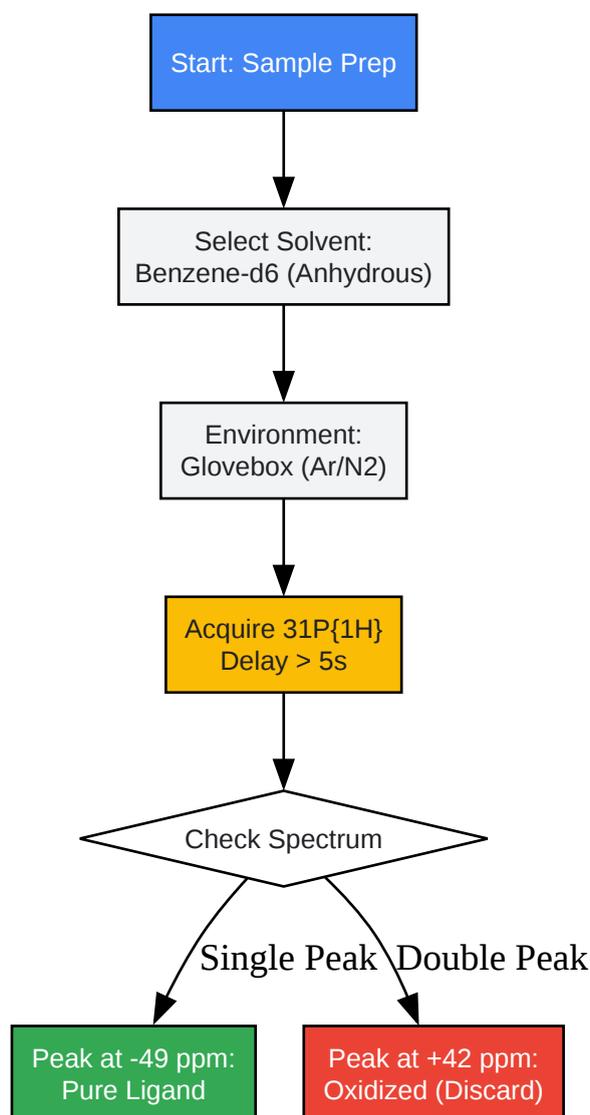
can be acidic and promote oxidation).

- Vessel: J-Young NMR tube (Teflon valve) or flame-sealed tube.
- Atmosphere: Nitrogen or Argon glovebox/Schlenk line.

### Step-by-Step Workflow

- Preparation (Inert Environment):

- Inside a glovebox, dissolve ~10-20 mg of **Dimethyl(octyl)phosphane** in 0.6 mL of deoxygenated C
  
- D
  
- .
  
- Critical Check: Ensure the solvent has been stored over molecular sieves to remove trace water.
  
- Sealing:
  - Transfer to a J-Young NMR tube and seal the Teflon valve tightly before removing from the glovebox.
  
- Acquisition Parameters:
  - Pulse Sequence:zgpg30 (Proton-decoupled 31P).
  - Relaxation Delay (D1): Set to >2-5 seconds. (Phosphorus nuclei have long T1 relaxation times; short delays reduce integration accuracy).
  - Sweep Width: 400 ppm (typically -100 to +300 ppm) to capture both the phosphine and potential oxide impurities.
  
- Data Validation (The "Self-Check"):
  - Pass: Single sharp peak at -49.0 ppm.
  - Fail (Oxidized): Appearance of a secondary peak at +42 to +45 ppm.
  - Fail (Acidified): Broadening of the peak or shift drift (indicates protonation if acidic solvent was used).



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Caption: Decision tree for validating **Dimethyl(octyl)phosphane** purity via

$^{31}\text{P}$  NMR.

## References

- Reich, H. J. (n.d.). Collection of  $^{31}\text{P}$  Chemical Shifts. University of Wisconsin-Madison. Retrieved from [[Link](#)]
  - Source for general alkyl phosphine shift trends and  $\text{PMe}_3/\text{PEt}_3$  reference values.

- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using  $^{31}\text{P}$  NMR. Retrieved from [\[Link\]](#)
  - Source for oxidation product shift differentials and experimental protocols.
- Tolstoy, P. M., et al. (2025).  $^{31}\text{P}$  NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics. Retrieved from [\[Link\]](#)
  - Source for phosphine oxide characterization and hydrogen bonding effects on shift.

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- 2. CN106083774A - [\[patents.google.com\]](#)
- 3. KR100880138B1 - [\[patents.google.com\]](#)
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